molecular formula C19H15ClN4O2 B7741700 2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7741700
M. Wt: 366.8 g/mol
InChI Key: REMVXPQFJLDAGQ-UHFFFAOYSA-N
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Description

2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a pyrrole ring, which contributes to its unique chemical properties.

Properties

IUPAC Name

2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-10-6-7-11(8-13(10)20)24-9-15(25)16(17(24)21)18-22-14-5-3-2-4-12(14)19(26)23-18/h2-8H,9,21H2,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMVXPQFJLDAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-amino-1-(3-chloro-4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core and a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

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